molecular formula C27H21N5O2S B12430312 Antifungal agent 16

Antifungal agent 16

Cat. No.: B12430312
M. Wt: 479.6 g/mol
InChI Key: XRBOROCURGRULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal Agent 16 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its potent antifungal properties and relatively low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 16 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial production process. Quality control measures are also implemented to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Antifungal Agent 16 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s antifungal properties.

Scientific Research Applications

Antifungal Agent 16 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.

    Biology: Employed in research to understand fungal cell biology and the impact of antifungal agents on cellular processes.

    Medicine: Investigated for its potential use in treating fungal infections in humans and animals. Clinical trials have shown promising results in combating resistant fungal strains.

    Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.

Mechanism of Action

Antifungal Agent 16 exerts its effects by targeting specific pathways in fungal cells. It primarily inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. By disrupting ergosterol synthesis, the compound compromises the integrity of the cell membrane, leading to increased permeability and cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as squalene epoxidase and lanosterol 14α-demethylase.

Comparison with Similar Compounds

    Azoles: Fluconazole, itraconazole, voriconazole.

    Polyenes: Amphotericin B, nystatin.

    Echinocandins: Caspofungin, micafungin, anidulafungin.

Comparison: Antifungal Agent 16 is unique in its specific targeting of ergosterol synthesis, similar to azoles. it has shown a broader spectrum of activity and lower toxicity compared to some azoles. Unlike polyenes, which bind directly to ergosterol, this compound inhibits its synthesis, reducing the risk of resistance development. Compared to echinocandins, which target the fungal cell wall, this compound’s mechanism of action provides an alternative approach, making it a valuable addition to the antifungal arsenal.

Properties

Molecular Formula

C27H21N5O2S

Molecular Weight

479.6 g/mol

IUPAC Name

2-[2-[2-[4-(quinolin-8-yloxymethyl)triazol-1-yl]ethoxy]phenyl]-1,3-benzothiazole

InChI

InChI=1S/C27H21N5O2S/c1-3-11-23(21(9-1)27-29-22-10-2-4-13-25(22)35-27)33-16-15-32-17-20(30-31-32)18-34-24-12-5-7-19-8-6-14-28-26(19)24/h1-14,17H,15-16,18H2

InChI Key

XRBOROCURGRULE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCCN4C=C(N=N4)COC5=CC=CC6=C5N=CC=C6

Origin of Product

United States

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